An In-Depth Technical Guide to (4-methoxynaphthalen-1-yl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling Reactions
An In-Depth Technical Guide to (4-methoxynaphthalen-1-yl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
(4-methoxynaphthalen-1-yl)boronic acid (CAS No. 219834-95-4) has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique naphthyl scaffold, functionalized with a methoxy group, offers a versatile platform for the construction of complex molecular architectures found in numerous biologically active compounds and advanced materials. This guide provides a comprehensive overview of its synthesis, detailed characterization, and a practical, in-depth exploration of its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary drug discovery and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe handling in a laboratory setting. (4-methoxynaphthalen-1-yl)boronic acid is typically a white to off-white solid, and its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 219834-95-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁BO₃ | [1] |
| Molecular Weight | 202.01 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 195 °C | |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
Safety Information: (4-methoxynaphthalen-1-yl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Synthesis of (4-methoxynaphthalen-1-yl)boronic acid: A Practical Protocol
The synthesis of aryl boronic acids is a well-established transformation in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. Below is a representative, step-by-step protocol for the synthesis of (4-methoxynaphthalen-1-yl)boronic acid, adapted from established procedures for analogous naphthalenyl boronic acids.
Experimental Workflow: Synthesis of (4-methoxynaphthalen-1-yl)boronic acid
Caption: Workflow for the synthesis of (4-methoxynaphthalen-1-yl)boronic acid.
Detailed Methodology:
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Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-methoxynaphthalene (1.0 equivalent) in anhydrous THF is then added dropwise to initiate the reaction. The mixture is heated to reflux until the magnesium is consumed, resulting in a solution of (4-methoxynaphthalen-1-yl)magnesium bromide.
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Borylation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is then added dropwise to the cooled borate solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours.
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Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at -78 °C and then allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel to afford pure (4-methoxynaphthalen-1-yl)boronic acid.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are critical in chemical synthesis. The following section details the expected spectroscopic data for (4-methoxynaphthalen-1-yl)boronic acid.
¹H and ¹³C NMR Spectroscopy
¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system and the methoxy group. The protons on the naphthalene core will appear as a series of doublets and multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). The methoxy group protons will be a sharp singlet at around δ 3.9-4.1 ppm. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
¹³C NMR (in CDCl₃, 101 MHz): The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals corresponding to the carbon atoms of the molecule. The carbon attached to the boron atom (C-B) often shows a broader signal and may be difficult to observe due to quadrupolar relaxation. The carbon of the methoxy group will appear at approximately δ 55-56 ppm. The aromatic carbons will resonate in the region of δ 105-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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A broad O-H stretching band for the boronic acid hydroxyl groups in the region of 3200-3600 cm⁻¹.
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C-H stretching vibrations for the aromatic and methoxy groups around 2850-3100 cm⁻¹.
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C=C stretching vibrations for the aromatic naphthalene ring in the 1500-1600 cm⁻¹ region.
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A strong C-O stretching band for the methoxy group around 1250 cm⁻¹.
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A B-O stretching vibration around 1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight of the compound. For (4-methoxynaphthalen-1-yl)boronic acid, the expected molecular ion peak [M]⁺ would be at m/z 202.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Application in Suzuki-Miyaura Cross-Coupling Reactions: A Case Study
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. (4-methoxynaphthalen-1-yl)boronic acid is an excellent coupling partner in these reactions.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of a Biaryl Compound
The following protocol is adapted from a study by Rossi and co-workers on the Suzuki-Miyaura coupling of a dibromonaphthalene with arylboronic acids, demonstrating a reliable method for the synthesis of biaryls using a naphthalenyl boronic acid derivative.[1]
Reaction: Coupling of an Aryl Bromide with (4-methoxynaphthalen-1-yl)boronic acid
Reagents and Conditions:
| Reagent/Condition | Quantity/Value |
| Aryl Bromide | 1.0 equivalent |
| (4-methoxynaphthalen-1-yl)boronic acid | 1.2 equivalents |
| Pd(PPh₃)₄ (catalyst) | 5 mol% |
| K₂CO₃ (base) | 2.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
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Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), (4-methoxynaphthalen-1-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).
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Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Expected Outcome: This reaction is expected to produce the corresponding biaryl product in good to excellent yield. The methoxy-functionalized naphthalene moiety introduced via this reaction can serve as a key structural element for further synthetic elaborations in the development of novel pharmaceutical candidates or organic materials.
Conclusion
(4-methoxynaphthalen-1-yl)boronic acid is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with its efficacy in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists and materials scientists. This guide provides the foundational knowledge and practical protocols necessary for the successful utilization of this important building block in research and development endeavors. As with any chemical process, it is essential to adhere to strict safety protocols and to thoroughly characterize all starting materials and products to ensure the integrity and reproducibility of the experimental results.
References
- Rossi, R., et al. (2019). A convenient synthesis of 1,8-diarylnaphthalenes by Suzuki–Miyaura cross-coupling of 1,8-dibromonaphthalene with arylboronic acids. Tetrahedron Letters, 60(15), 1081-1084.
- Sigma-Aldrich. Product Page for (4-Methoxynaphthalen-1-yl)boronic acid.
- PubChem. Compound Summary for (4-Methoxynaphthalen-1-yl)boronic acid.
- ChemicalBook. (4-Methoxynaphthalen-1-yl)boronic acid CAS 219834-95-4.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- BenchChem.
- Sunway Pharm Ltd. (4-Methoxynaphthalen-1-yl)boronic acid - CAS:219834-95-4.
- BLD Pharm. 219834-95-4|(4-Methoxynaphthalen-1-yl)boronic acid.
- PubChem. Compound Summary for (4-methoxyphenyl)boronic acid.
- Royal Society of Chemistry.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Benchchem.

